molecular formula C17H14O2 B8555629 (2-Ethylbenzofuran-3-yl)(phenyl)methanone CAS No. 3131-64-4

(2-Ethylbenzofuran-3-yl)(phenyl)methanone

Cat. No.: B8555629
CAS No.: 3131-64-4
M. Wt: 250.29 g/mol
InChI Key: RNRVHRZVPBEPDF-UHFFFAOYSA-N
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Description

(2-Ethylbenzofuran-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring substituted with an ethyl group at the 2-position and a phenylmethanone group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbenzofuran-3-yl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethylphenol with phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can lead to the formation of the benzofuran ring . The resulting intermediate can then be further reacted with benzoyl chloride in the presence of a base like pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

    (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone): This compound is structurally similar but contains a hydroxyl group on the phenyl ring.

    Furan-2-yl (phenyl)methanone Derivatives: These compounds share a similar core structure but differ in the substituents on the furan ring.

Uniqueness

(2-Ethylbenzofuran-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein tyrosine kinases makes it a valuable compound in cancer research and drug development .

Properties

CAS No.

3131-64-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-phenylmethanone

InChI

InChI=1S/C17H14O2/c1-2-14-16(13-10-6-7-11-15(13)19-14)17(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

RNRVHRZVPBEPDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring solution of 2-ethyl benzofuran (43.8 g; 0.3 mol) in methylene chloride (300 mL) was cooled in an ice bath. Benzoyl chloride (42.2 g; 0.3 mol) was added. Tin (IV) chloride (85 g; 0.33 mol) was then added dropwise. The mixture was stirred at room temperature for 30 minutes then at reflux for one hour. The mixture was then cooled to room temperature, poured over ice, and extracted with ether. The ethereal extract was washed with brine, dried over anhydrous magnesium sulfate, and solvent evaporated. The residue was purified by flash chromatography on silica gel using 1% ethyl acetate in hexane as an eluent. The product was obtained as an oil (26 g). Mass spectrum (ESI, [M+] m/z 250. 1HNMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, J=7.47 Hz), 2.76 (q, 2H, J=7.47 Hz), 7.21 (dt, 1H, J=7.25, 1.1 Hz), 7.3-7.38 (m, 2H), 7.52-7.56 (m, 2H), 7.61-7.69 (m, 2H), 7.73-7.76 (m, 2H). Elemental Analysis for C17H14O2: Calculated: C, 81.58; H, 5.64. Found: C, 81.73; H, 5.56.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step Two
Name
Tin (IV) chloride
Quantity
85 g
Type
reactant
Reaction Step Three
Name

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